REACTION_CXSMILES
|
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1[S:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=O.C([O-])(=O)C.[NH2+]1CCCCC1>>[S:8]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:1][C:3]2[S:4][CH:5]=[CH:6][C:7]1=2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1SC=CC1SCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH2+]1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)OC)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |